N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzamide is a complex organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a tetrahydroquinoline ring, which is further linked to a fluorobenzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common method involves the cyclization of an appropriate precursor in the presence of a catalyst. The benzenesulfonyl group is then introduced through a sulfonylation reaction, followed by the attachment of the fluorobenzamide moiety via an amide coupling reaction. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways involved in disease processes.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The tetrahydroquinoline ring may enhance the compound’s binding affinity and specificity, while the fluorobenzamide moiety can modulate its pharmacokinetic properties. The compound’s effects are mediated through pathways involving reactive oxygen species and other cellular signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-tert-butylbenzamide
- N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide
- N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-ethylthiophene-2-sulfonamide
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzamide stands out due to its unique combination of structural features, including the presence of a fluorobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-18-11-8-17(9-12-18)22(26)24-19-13-10-16-5-4-14-25(21(16)15-19)29(27,28)20-6-2-1-3-7-20/h1-3,6-13,15H,4-5,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZCDNFXOOJVTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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